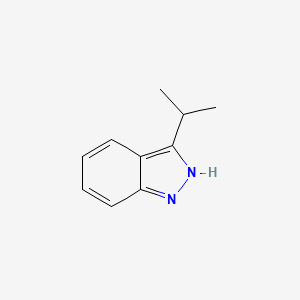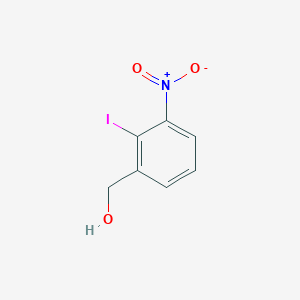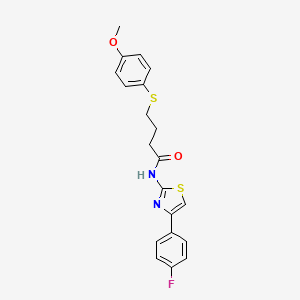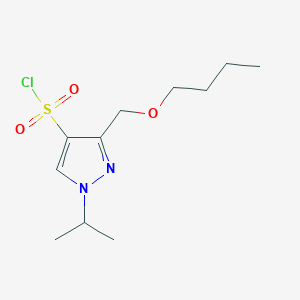![molecular formula C14H12ClNO B2706285 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol CAS No. 340990-77-4](/img/structure/B2706285.png)
4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of this reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol” consists of a phenol group attached to a 4-chloro-2-methyl group . The compound has a double-bond stereo configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol” include a molecular weight of 245.7 and a molecular formula of C14H12ClNO . The compound is brown in color and has a melting point greater than 350°C .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized novel compounds and complexes involving derivatives similar to 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol, exploring their structural, thermal, and spectroscopic properties. Studies like those by Palreddy et al. (2015) delve into the synthesis and characterization of these compounds, including their metal complexes, using techniques such as FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. The biological activity of these compounds has also been investigated, highlighting their potential applications in various fields (Palreddy et al., 2015).
Biological Applications
Some derivatives exhibit antimicrobial and antidiabetic activities, suggesting their potential in medical and pharmaceutical research. Rafique et al. (2022) synthesized 4-aminophenol derivatives and tested them for their antimicrobial and antidiabetic activities, showing broad-spectrum activities and significant inhibition, which could be promising for developing new therapeutic agents (Rafique et al., 2022).
Material Science and Chemistry
The compounds derived from 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol have been explored for their use in material science, particularly in the synthesis of polymers and complexes with unique properties. For example, Kaya and Gül (2004) focused on the synthesis and thermal degradation of oligomers and their metal complexes, finding that these materials have improved stability and could be utilized in the development of new materials with specific thermal properties (Kaya & Gül, 2004).
Corrosion Inhibition
Elemike et al. (2017) explored the corrosion inhibition potential of Schiff base ligands derived from 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol, revealing their effectiveness in protecting metal surfaces against corrosion. This application is particularly relevant in industries where metal preservation is crucial (Elemike et al., 2017).
Environmental Applications
The detection and removal of pollutants from the environment is another area where these compounds show promise. For instance, Naderi et al. (2019) synthesized a receptor for the detection of hydrogen carbonate ions in aqueous media, demonstrating the potential of these compounds in environmental monitoring and pollution control (Naderi et al., 2019).
properties
IUPAC Name |
4-chloro-2-[(2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHOFWFSFFMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)

![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)


![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)




![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)
